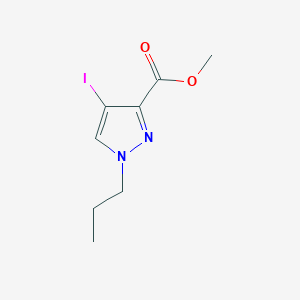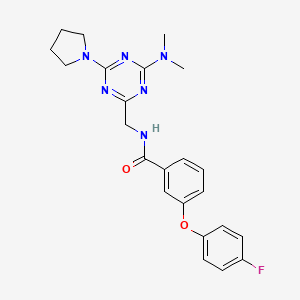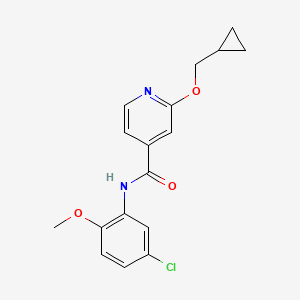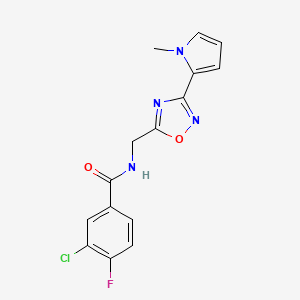![molecular formula C9H11F3N2O B2866180 3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile CAS No. 1479655-78-1](/img/structure/B2866180.png)
3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile, also known as TFP, is a chemical compound that has gained popularity in scientific research due to its unique properties. TFP is a nitrile-containing molecule that is widely used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile is not well understood. However, it is believed that 3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile acts as an electrophile, reacting with nucleophiles such as amines and thiols. 3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile is also known to form adducts with proteins, which may contribute to its biological activity.
Biochemical and Physiological Effects
3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. 3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile has also been shown to modulate the activity of ion channels, including potassium channels. In addition, 3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile is its high yield and purity, which makes it a useful building block for the synthesis of various compounds. 3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile is also relatively easy to handle and store, making it a convenient reagent for laboratory experiments. However, 3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile is highly toxic and should be handled with care. In addition, 3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile is relatively expensive, which may limit its use in certain laboratory settings.
Direcciones Futuras
There are many potential future directions for research on 3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile. One area of interest is the development of new synthetic methods for 3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile and related compounds. Another area of interest is the investigation of the mechanism of action of 3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile and its potential use as a therapeutic agent. Finally, the use of 3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile in the synthesis of new compounds for drug discovery and development is an area of ongoing research.
Métodos De Síntesis
3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile is synthesized by the reaction of 3-(trifluoromethyl)piperidine with acrylonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as methanol or ethanol, and the product is obtained by simple filtration and drying. The yield of 3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile is typically high, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile is widely used in scientific research as a building block for the synthesis of various compounds. It is particularly useful in the synthesis of peptides, which are important molecules in drug discovery and development. 3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile is also used in the synthesis of other organic compounds, including heterocycles and natural products.
Propiedades
IUPAC Name |
3-oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)7-2-1-5-14(6-7)8(15)3-4-13/h7H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNBTRWYFQEUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(cyanomethyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2866098.png)





![N-methyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2866107.png)

![2-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2866111.png)
![4-[4-(tert-Butoxycarbonylamino)piperidin-1-yl]methylbenzoic acid](/img/structure/B2866112.png)
![[6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol](/img/structure/B2866117.png)

